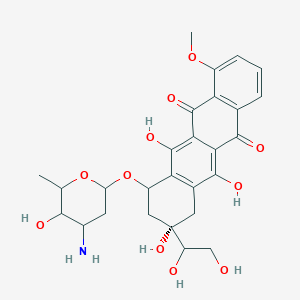
Chloropseudoephedrine (hydrochloride)/Chloroephedrine (hydrochloride) Mixture
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloropseudoephedrine/chloroephedrine mixture contains two diastereomer contaminants produced during the illicit manufacture of (+)-methamphetamine from pseudoephedrine or ephedrine. These isomers are present as an approximate 60/40 mixture and thought to be representative of that produced in the clandestine lab manufacture of methamphetamine. This product is intended for forensic and research purposes.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Impurity Profiling : The mixture has been studied in the context of illicit methamphetamine synthesis. Allen and Kiser (1987) explored the stereochemistry, mechanism, synthetic impurities, and analysis of clandestine methamphetamine samples synthesized from ephedrine via reduction of chloroephedrine (Allen & Kiser, 1987).
Pharmacological Properties and Toxicity : Varner et al. (2001) studied whether chloroephedrine, a possible contaminant in methamphetamine manufacture, has biological activity that might contribute to methamphetamine-induced cardiovascular toxicity (Varner et al., 2001).
Stereochemical Analysis in Drug Synthesis : Płotka et al. (2012) investigated the stereochemical makeup of intermediates found in methylamphetamine manufacture, specifically focusing on the chlorination of ephedrine and pseudoephedrine enantiomers (Płotka et al., 2012).
Identification of Marker Impurities : Ko et al. (2012) identified (1S,2S)-1-methylamino-1-phenyl-2-chloropropane as a route-specific marker impurity in the synthesis of methamphetamine from ephedrine or pseudoephedrine via chloroephedrine (Ko et al., 2012).
Isolation and Identification in Drug Synthesis : Salouros et al. (2010) described the isolation and structural elucidation of compounds produced during the synthesis of methylamphetamine using the "Emde" procedure, which involves the preparation of chloropseudoephedrine or chloroephedrine (Salouros et al., 2010).
GC-MS Analysis of Drug Impurities : Lekskulchai et al. (2000) conducted studies to determine if chloroephedrine intermediates could be detected using a common gas chromatographic-mass spectrometric analytical method (Lekskulchai et al., 2000).
Stereochemistry of Chlorination Reactions : Flores-Parra et al. (1998) analyzed the stereochemistry of chlorination reactions with SOCl2 of ephedrine and pseudoephedrine and their derivatives (Flores‐Parra et al., 1998).
Eigenschaften
Molekularformel |
C10H14ClN |
|---|---|
Molekulargewicht |
183.7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




